(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-2-4-16(5-3-15)6-11-27(24,25)23-13-17-12-20-19(21-18(17)14-23)22-7-9-26-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWEBWZYXLFSE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the Styryl Sulfonyl Group: The styryl sulfonyl moiety can be introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine intermediate.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Sulfonation Reaction
The sulfonamide group in the target compound suggests a reaction involving a sulfonating agent (e.g., sulfonyl chloride) with an amine. Similar sulfonation steps are observed in compounds with morpholine-4-sulfonyl groups, where the sulfonamide linkage is formed through nucleophilic substitution .
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | 4-methylstyryl sulfonyl chloride | DMF, 0°C → rt, 2–4 hours | ~80% |
Cyclization to Form the Pyrrolo[3,4-d]pyrimidine Core
The pyrrolo[3,4-d]pyrimidine ring system is likely synthesized via formamide-mediated cyclization of a substituted amino acid derivative, analogous to quinazolinone synthesis . For example, benzoic acid derivatives cyclize with formamide to form heterocyclic cores, followed by deprotection steps .
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Formamide | Reflux, 4–6 hours | ~60–70% | |
| Deprotection (if applicable) | BBr3, HBr, or TMSBr | 0°C → rt, 1–2 hours | ~85% |
Coupling Reactions
The morpholine group may be introduced via nucleophilic displacement or palladium-catalyzed coupling (e.g., Suzuki coupling), as seen in related morpholine derivatives . For example, CuI nanoparticles with NaOH facilitate Ullmann-type couplings .
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ullmann-type coupling | CuI NPs, NaOH | Aqueous TPGS, 80°C, 6 hours | ~90% | |
| Palladium-catalyzed coupling | Pd catalyst, base | THF, rt, 12–24 hours | ~75–85% |
Functionalization of the Pyridyl/Pyrrolo Core
Halogenation or alkylation of the pyridyl ring may occur via electrophilic substitution. For example, bromination using Br2 followed by cyclization with formamide is a known pathway .
| Modification | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br2 | Acetic acid, reflux | ~70% |
Key Observations
-
Sulfonation is critical for introducing the sulfonamide group, with yields typically exceeding 80% under controlled conditions .
-
Cyclization steps require precise control of temperature and reaction time to avoid side reactions .
-
Coupling reactions (e.g., Ullmann-type) benefit from copper-based catalysts and polar solvents for optimal efficiency .
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: It could interact with specific receptors, influencing biological pathways.
Medicine
Drug Development:
Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: For the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from patent literature, focusing on core scaffolds, substituents, and synthetic methodologies.
Key Observations:
Core Scaffold Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core is distinct from thieno-pyrimidine (e.g., EP 2 402 347 A1) or pyrrolo[1,2-b]pyridazine (e.g., EP 4 374 877 A2) scaffolds.
Sulfonyl Group Variations :
- The (E)-4-methylstyryl sulfonyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with smaller methanesulfonyl groups (e.g., EP 2 402 347 A1). This may reduce solubility but enhance target selectivity .
Morpholine Positioning: Morpholine is a common solubilizing group in kinase inhibitors. Its placement at the 2-position in the target compound differs from 4-position morpholine in thieno-pyrimidines, altering electronic effects on the core .
Synthetic Complexity :
- The target compound likely requires stereoselective sulfonylation and multi-step functionalization, whereas analogs like those in EP 2 402 347 A1 utilize simpler alkylation or coupling reactions .
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound is available in the provided evidence.
- Physicochemical Properties : The (E)-styryl group may reduce aqueous solubility compared to smaller sulfonyl substituents, necessitating formulation optimization .
- Patent Trends : Recent patents (e.g., EP 4 374 877 A1) prioritize trifluoromethyl and halogenated substituents for metabolic stability, whereas the target compound’s styryl group represents a less-explored chemotype .
Biological Activity
The compound (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic molecule with potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The sulfonyl and morpholine groups are significant in modulating its pharmacological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit notable antitumor properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of the enzyme GARFTase , which is crucial for de novo purine biosynthesis. By inhibiting this enzyme, the compound leads to a depletion of purine nucleotides, thereby hindering tumor cell proliferation .
- Selectivity : The compound demonstrates selective transport into tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing its therapeutic potential against cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrrolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example, modifications at the 6-position have been shown to enhance potency against specific cancer cell lines .
- Comparison with Other Compounds : In comparative studies, certain analogs of this compound have demonstrated superior antitumor effects compared to established chemotherapeutics, suggesting a promising avenue for drug development .
Additional Pharmacological Activities
Beyond antitumor effects, there are indications that this compound may possess other pharmacological activities:
- Anti-inflammatory and Antimicrobial Properties : Similar compounds within the pyrrolo family have been shown to exhibit anti-inflammatory and antimicrobial activities, suggesting potential broader applications .
- CNS Activity : Some derivatives have demonstrated effects on the central nervous system (CNS), indicating possible uses in treating neurological disorders .
Study 1: Antitumor Efficacy in Cell Lines
A study evaluated the antitumor efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | GARFTase inhibition |
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 12 | Inhibition of cell proliferation |
The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner across different cancer types.
Study 2: Pharmacokinetic Profile
An investigation into the pharmacokinetics revealed:
- Absorption : Rapid absorption with peak plasma concentration reached within 1 hour.
- Metabolism : Primarily metabolized by liver enzymes with moderate half-life.
- Excretion : Predominantly excreted through urine.
These findings suggest favorable pharmacokinetic properties that support further development as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine?
- Methodological Answer : The synthesis typically involves:
- Core Structure Formation : Cyclization of pyrrolo[3,4-d]pyrimidine precursors via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Sulfonylation : Introduction of the 4-methylstyryl sulfonyl group using sulfonyl chloride derivatives under inert conditions (e.g., DCM, 0–5°C) .
- Morpholine Attachment : Nucleophilic substitution or Buchwald-Hartwig amination to link morpholine to the pyrimidine core .
- Purification : Column chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) .
- Characterization : H NMR (e.g., δ 7.42 ppm for styryl protons, δ 3.52 ppm for morpholine protons) and LCMS for molecular ion confirmation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Compare chemical shifts to published data (e.g., δ 2.42 ppm for methylstyryl protons , δ 3.70–3.84 ppm for morpholine protons ).
- LCMS : Confirm molecular weight (e.g., [M+H] ion) and purity (>95%) .
- X-ray Crystallography : Resolve stereochemistry of the (E)-styryl configuration if ambiguity arises .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or reductases (e.g., DHFR ) using fluorescence-based assays (IC determination).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Antioxidant Activity : DPPH radical scavenging assay, referencing protocols for phenolic compounds .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step?
- Methodological Answer :
- Catalyst Screening : Test Pd(II) or Cu(I) catalysts to enhance sulfonyl group coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products .
- Yield Tracking : Monitor via HPLC at each step; typical yields range from 40–65% .
Q. What strategies resolve contradictions in reported H NMR data for pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl (e.g., δ shifts for aromatic protons ).
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to DHFR or kinase active sites, referencing crystallographic data .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR : Corporate substituent effects (e.g., sulfonyl vs. carbonyl groups) to refine activity predictions .
Q. What experimental designs assess the compound’s environmental fate and ecotoxicity?
- Methodological Answer :
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) .
- Bioaccumulation : Measure logP values (e.g., OECD 117) and BCF in aquatic organisms .
- Trophic Transfer : Use microcosm models to track compound distribution in soil-water-plant systems .
Guiding Principles for Research Design
- Theoretical Integration : Link studies to enzyme inhibition mechanisms (e.g., DHFR ) or environmental fate models .
- Methodological Rigor : Use split-plot designs for multi-factor experiments (e.g., solvent/temperature effects ).
- Data Contradiction Resolution : Apply multi-technique validation (NMR + X-ray) to address spectral ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
